molecular formula C23H23N3O3 B2532625 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862813-60-3

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2532625
CAS No.: 862813-60-3
M. Wt: 389.455
InChI Key: QZGITWFSGACXEZ-UHFFFAOYSA-N
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Description

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features both piperazine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

The molecular and cellular effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione’s action would depend on the specific targets and pathways it affects. Given the broad range of biological activities associated with indole derivatives , these effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, regulated blood glucose levels, inhibited malaria parasites, and inhibited cholinesterase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is unique due to its combination of piperazine and indole moieties, which confer a broad range of biological activities. This dual functionality makes it a versatile compound for various scientific and medical applications.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-21(19-5-3-4-6-20(19)24-15)22(28)23(29)26-13-11-25(12-14-26)18-9-7-17(8-10-18)16(2)27/h3-10,24H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGITWFSGACXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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